molecular formula C16H23ClN2 B12924015 (3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine CAS No. 820979-76-8

(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine

Cat. No.: B12924015
CAS No.: 820979-76-8
M. Wt: 278.82 g/mol
InChI Key: GTSXLFDBSPIMQV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a 3-chlorobenzyl group and a cyclopentyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the reaction of (S)-pyrrolidin-3-amine with 3-chlorobenzyl chloride and cyclopentyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases in solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated benzyl groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(3-Chlorobenzyl)-N-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a cyclopentyl group.

    (S)-N-(3-Chlorobenzyl)-N-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a cyclopentyl group.

    (S)-N-(3-Chlorobenzyl)-N-propylpyrrolidin-3-amine: Similar structure but with a propyl group instead of a cyclopentyl group.

Uniqueness

The uniqueness of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

CAS No.

820979-76-8

Molecular Formula

C16H23ClN2

Molecular Weight

278.82 g/mol

IUPAC Name

(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine

InChI

InChI=1S/C16H23ClN2/c17-14-5-3-4-13(10-14)12-19(15-6-1-2-7-15)16-8-9-18-11-16/h3-5,10,15-16,18H,1-2,6-9,11-12H2/t16-/m0/s1

InChI Key

GTSXLFDBSPIMQV-INIZCTEOSA-N

Isomeric SMILES

C1CCC(C1)N(CC2=CC(=CC=C2)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(C1)N(CC2=CC(=CC=C2)Cl)C3CCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.